

cross-validation of spectroscopic data for alpha-(4-Biphenyl)benzylamine with literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-(4-Biphenyl)benzylamine*

Cat. No.: B2638848

[Get Quote](#)

Spectroscopic Data Cross-Validation: α -(4-Biphenyl)benzylamine

This guide provides a comparative analysis of the spectroscopic data for α -(4-Biphenyl)benzylamine against its simpler analog, Benzylamine. This cross-validation is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of this compound. The inclusion of Benzylamine allows for a clear understanding of the spectroscopic impact of the biphenyl moiety.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for α -(4-Biphenyl)benzylamine and Benzylamine.

Table 1: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
α -(4-Biphenyl)benzylamine	Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a ^{13}C NMR spectrum on SpectraBase. [1]
Benzylamine	Aromatic C: ~127-140 ppm, CH_2 : ~46 ppm (Data sourced from various databases and literature)

Table 2: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm^{-1})	Assignment
α -(4-Biphenyl)benzylamine	Data not available in the searched literature. The PubChem entry for this compound (CID 598124) indicates the availability of a vapor phase IR spectrum on SpectraBase. [1]	N-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-N stretch
Benzylamine	3372, 3303	N-H stretching (asymmetric and symmetric) [2]
~3000-3100	C-H aromatic stretching	
~1600, 1495, 1450	C=C aromatic ring stretching	
~1020-1250	C-N stretching	

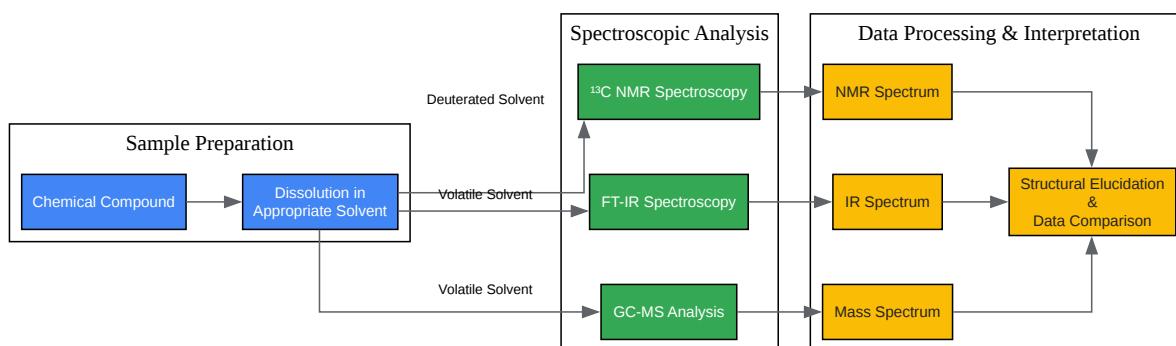
Table 3: Mass Spectrometry (MS) Data

Compound	m/z	Assignment
α -(4-Biphenyl)benzylamine	259	Molecular Ion $[M]^+$
169	$[M - C_6H_5CHNH_2]^+$ (Biphenylmethyl cation)	
167	$[C_{13}H_9]^+$ (Fluorenyl cation)	
Benzylamine	107	Molecular Ion $[M]^+$
106	$[M-H]^+$	
91	$[C_7H_7]^+$ (Tropylium ion)	
77	$[C_6H_5]^+$ (Phenyl cation)	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3). The ^{13}C NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 75 or 125 MHz for ^{13}C nuclei. Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.


Fourier-Transform Infrared (FT-IR) Spectroscopy: For solid samples, the thin-film method is commonly used. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The separated components then enter the mass spectrometer, where they are ionized (typically by electron

impact) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-(4-Biphenylyl)benzylamine | C19H17N | CID 598124 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [cross-validation of spectroscopic data for alpha-(4-Biphenyl)benzylamine with literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2638848#cross-validation-of-spectroscopic-data-for-alpha-4-biphenyl-benzylamine-with-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com